Zatebradine Shows Intermediate In Vivo Bradycardic Potency Between Cilobradine and Ivabradine in Telemetric Mouse Model
Zatebradine exhibits an in vivo ED50 value of 1.8 mg/kg for heart rate reduction, positioning it as approximately 2.6-fold less potent than ivabradine (ED50 = 4.7 mg/kg) but only 1.5-fold less potent than cilobradine (ED50 = 1.2 mg/kg) in a dose-dependent heart rate reduction paradigm from 600 to 200 bpm [1]. This intermediate potency provides a distinct dosing window for experiments requiring moderate bradycardic effects without extreme heart rate suppression.
| Evidence Dimension | In vivo heart rate reduction potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 1.8 mg/kg |
| Comparator Or Baseline | Cilobradine ED50 = 1.2 mg/kg; Ivabradine ED50 = 4.7 mg/kg |
| Quantified Difference | Zatebradine is 1.5× less potent than cilobradine and 2.6× more potent than ivabradine |
| Conditions | Telemetric ECG recordings in conscious mice; dose-dependent heart rate reduction from 600 to 200 bpm |
Why This Matters
For researchers selecting an HCN blocker, zatebradine offers an intermediate potency profile that allows finer titration of bradycardic response compared with the more potent cilobradine or the less potent ivabradine.
- [1] Stieber J, Wieland K, Stöckl G, Ludwig A, Hofmann F. Bradycardic and Proarrhythmic Properties of Sinus Node Inhibitors. Mol Pharmacol. 2006 Apr;69(4):1328-1337. View Source
